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Compound of Interest

Compound Name: NPEC-caged-LY 379268

Cat. No.: B1191880

Executive Summary

This guide details the operational parameters for the two-photon (2P) photolysis of NPEC-
caged-LY 379268, a spatially restricted probe for Group Il metabotropic glutamate receptors
(mGIuR2/3). Unlike standard glutamate uncaging (e.g., MNI-Glu) which targets fast ionotropic
receptors, uncaging LY 379268 requires distinct temporal optical patterns to activate the
slower, G-protein-coupled signaling cascades effectively.

Key Technical Specifications:

Target: mGIuR2/3 (Presynaptic inhibition, LTD induction).

Caging Group: NPEC (1-(2-nitrophenyl)ethyl carboxy).

Optimal 2P Wavelength: 720-740 nm.

Uncaging Mode: Pulse trains (required for G-protein recruitment).

Chemical & Photophysical Profile

Compound Architecture

NPEC-caged-LY 379268 consists of the potent mGluR2/3 agonist LY 379268 protected by a 1-
(2-nitrophenyl)ethyl (NPEC) group. The NPEC moiety masks the carboxylic acid function
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essential for receptor binding. Upon irradiation, the NPEC group undergoes a Norrish Type I
photocleavage, releasing the active agonist and a nitroso-ketone byproduct.

Parameter Specification

(1R,4R,5S,6R)-4-((E)-(hydroxy(1-(2-
Chemical Name nitrophenyl)ethoxy)methylene)amino)-2-

oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Molecular Weight ~380.31 g/mol
- Soluble to 100 mM in 1.1 eq. NaOH; <50 mM in
Solubility
water alone.
1P Abs Max ~260 nm (with significant tailing to 360 nm).
2P Abs Max 720 nm (Functional range: 700-750 nm).
Quantum Yield (lower than MNI, requires higher
power/duration).

Photolysis Mechanism

The uncaging process is non-linear.[1] Two near-infrared photons (720 nm) are absorbed
simultaneously to mimic the transition energy of one UV photon (360 nm).

Hydrolysis LY 379268
2P Excitation WJ/V (Active Agonist)
NPEC-caged-LY 379268 (720 nm) r Excited State ISC / H-Abstraction > Aci-Nitro
(Inactive) (S1) Intermediate

55555 Nitroso-Acetophenone
(Byproduct)
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Figure 1: Photochemical pathway of NPEC uncaging. The reaction yields the active agonist LY
379268 and a byproduct upon 720 nm excitation.

Preparation & Handling Protocol

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5914290/
https://www.benchchem.com/product/b1191880?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Stock Solution Preparation

Critical Step: NPEC-caged-LY 379268 is an acid. Direct dissolution in water is slow.
e Weighing: Weigh out 1-5 mg of solid.

e Solubilization: Add 1.1 equivalents of NaOH (0.1 M or 1 M stock) to the solid. Vortex
immediately. The solution should become clear.

o Neutralization: Slowly add dilute HCI or buffer (HEPES/PBS) to adjust pH to 7.2—-7.4.
o Warning: Do not leave at pH > 9 for extended periods to prevent spontaneous hydrolysis.

o Storage: Aliquot into light-protected tubes (amber or foil-wrapped) and store at -20°C. Stable
for 3 months.

Bath Application

o Working Concentration: 50 uM — 200 uM in ACSF (Artificial Cerebrospinal Fluid).

» Circulation: Can be bath-applied (recirculated) or locally perfused via a puffer pipette to
conserve compound.

o Ambient Light: Perform all experiments in a darkened room or under red light (>600 nm) to
avoid background uncaging.

Two-Photon Uncaging Protocol

Unlike ionotropic receptors (AMPA/NMDA) which respond to millisecond glutamate pulses,
MGIuRs are G-protein coupled and often require sustained occupancy (100s of ms to seconds)
to trigger downstream signaling (e.g., LTD).

Optical Setup

o Laser Source: Mode-locked Ti:Sapphire laser (e.g., Mai Tai, Chameleon).
e Wavelength: Tuned to 720 nm.

o Note: 720 nm is optimal for NPEC. 740 nm is acceptable but efficiency drops by ~30%.
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o Objective: High NA (>0.9) water immersion objective (40x or 60x) to maximize photon flux
density.

Stimulation Parameters

Parameter Setting Rationale

Peak 2P cross-section for

Wavelength 720 nm
NPEC group.
Higher power needed than
Power (at sample) 15-25mw MNI-Glu due to lower quantum
yield.
) Single pulses are often
Pulse Duration 5-20ms ) o
insufficient for mGluRs.
) Crucial: mGIuR activation often
Train Protocol 10-50 pulses @ 10-50 Hz ] ] ]
requires temporal integration.
) ) o Point-uncaging at spine heads
Spot Size Diffraction limited (~0.4 pm)

or presynaptic boutons.

Experimental Workflow: mGIuR-LTD Induction

This workflow describes inducing Long-Term Depression (LTD) by uncaging LY 379268 at
presynaptic terminals.

o Baseline Recording: Establish a stable EPSC baseline (10 mins) using electrical stimulation
(0.1 H2).

e Wash-in: Perfuse 100 uM NPEC-caged-LY 379268 for 5-10 minutes. Monitor baseline for
"leak" (spontaneous depression indicating hydrolysis).

o Target Selection: Identify a presynaptic bouton or dendritic spine using a morphological dye
(e.g., Alexa 594).

e Uncaging Train:

o Position laser spot 0.5 um from the membrane.
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o Deliver Train: 50 pulses at 20 Hz (2.5 s total duration) or a continuous 1-second scan over
the region.

o Power: Start at 15 mW; increase if no effect is observed.

o Readout: Resume electrical stimulation. Measure EPSC amplitude. A successful protocol
typically yields a 20—30% reduction in EPSC amplitude (LTD) within 10—-20 minutes.

Setup: Whole-cell Patch Clamp
+ 2P Imaging (Alexa 594)

Perfuse NPEC-caged-LY 379268
(100 pM in ACSF)

Identify Target:
Presynaptic Bouton / Spine

2P Uncaging Protocol:
720 nm, 20 mW, 50 Hz Train

mGIuR2/3 Activation
(Gilo Pathway)

(Readout: EPSC Depression (LTDD

Click to download full resolution via product page

Figure 2: Workflow for mGluR2/3-dependent LTD induction using NPEC-caged-LY 379268.

Troubleshooting & Validation
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Common Failure Modes

» No Effect:
o Cause: Insufficient uncaging duration. mGluRs are slow.

o Fix: Switch from single pulses to 1-second trains or scan the laser over the bouton surface
(ROI scanning) to recruit more receptors.

e Run-down/Spontaneous Depression:
o Cause: Compound hydrolysis or background light.

o Fix: Check stock pH (must be neutral). Ensure recording chamber is shielded from
ambient light.

o Neurotoxicity:
o Cause: High laser power (>30 mW) causing thermal damage.
o Fix: Verify cell health by monitoring input resistance (
). If

changes >20%, discard cell.

Control Experiments

To validate that the observed effect is due to LY 379268 and not laser damage or artifacts:

» No-Compound Control: Run the exact laser protocol without the caged compound in the
bath. No change in EPSC should occur.

o Antagonist Block: Pre-incubate with LY 341495 (1 uM), a selective Group Il antagonist. This
should completely block the uncaging-induced LTD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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